molecular formula C18H21N3O6 B2595595 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid CAS No. 2287267-97-2

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid

Cat. No.: B2595595
CAS No.: 2287267-97-2
M. Wt: 375.381
InChI Key: IORAWIFPPBICMP-UHFFFAOYSA-N
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Description

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid , also known by its systematic name 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo- , is a chemical compound with the molecular formula C₁₁H₂₁NO₆ . It falls under the category of benzyl-substituted pyrimidine derivatives . The compound exhibits interesting properties and has applications in drug delivery systems due to its modification capabilities using PAMAM dendritic polymers .


Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of functional groups, coupling reactions, and deprotection. Key intermediates include 2-(2-aminoethoxy)ethyl acetate hydrochloride , 2-(2-BOC-aminoethoxy)ethanol , and 2-(2-(2-aminoethoxy)ethoxy)acetic acid dihydrochloride . The final step yields the target compound through appropriate deprotection and purification methods .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrimidine core with a benzyl group and an oxycarbonylamino side chain. The presence of the tert-butyl (t-Boc) protecting group ensures stability during synthesis and subsequent reactions .


Chemical Reactions Analysis

The benzylic position in this compound is susceptible to nucleophilic substitution reactions. 2° and 3° benzylic halides typically react via an SN1 pathway , forming resonance-stabilized carbocations. These reactions play a crucial role in the compound’s derivatization and functionalization .


Physical and Chemical Properties Analysis

  • Appearance : The compound is a yellow liquid .

Mechanism of Action

The specific mechanism of action for this compound depends on its intended application. As a drug delivery scaffold, it can be modified with various payloads (e.g., drugs, imaging agents) to enhance therapeutic efficacy or diagnostic capabilities. The presence of the oxycarbonylamino group allows for controlled release and targeted delivery .

Properties

IUPAC Name

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6/c1-18(2,3)27-16(25)19-13-9-14(22)21(11-15(23)24)17(26)20(13)10-12-7-5-4-6-8-12/h4-9H,10-11H2,1-3H3,(H,19,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORAWIFPPBICMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=O)N(C(=O)N1CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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